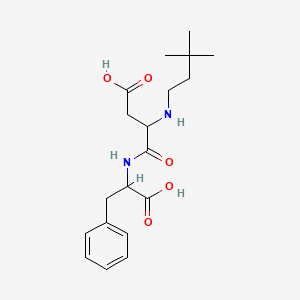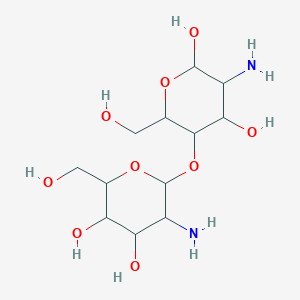
Chitosan, 2-hydroxypropanoate (ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chitosan, 2-hydroxypropanoate (ester) is a derivative of chitosan, a naturally occurring biopolymer derived from chitin Chitin is found in the exoskeletons of crustaceans such as shrimp and crabs Chitosan itself is known for its biocompatibility, biodegradability, and non-toxicity, making it a valuable material in various fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of chitosan, 2-hydroxypropanoate (ester) typically involves the esterification of chitosan with 2-hydroxypropanoic acid (lactic acid). The reaction is usually carried out in an aqueous medium under acidic conditions to facilitate the esterification process. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the esterified product .
Industrial Production Methods: Industrial production of chitosan derivatives, including chitosan, 2-hydroxypropanoate (ester), often involves large-scale esterification processes. These processes are designed to be efficient and cost-effective, utilizing reactors that allow for precise control of reaction parameters. The resulting product is then purified and processed into various forms, such as powders or films, depending on the intended application .
Análisis De Reacciones Químicas
Types of Reactions: Chitosan, 2-hydroxypropanoate (ester) can undergo various chemical reactions, including:
Reduction: Reduction reactions can be used to modify the ester groups, potentially altering the compound’s properties.
Substitution: Substitution reactions can introduce new functional groups, further diversifying the compound’s chemical profile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chitosan derivatives with aldehyde or carboxyl groups, while substitution reactions can introduce alkyl or acyl groups .
Aplicaciones Científicas De Investigación
Chitosan, 2-hydroxypropanoate (ester) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst or reagent in various chemical reactions due to its unique functional groups.
Biology: Employed in the development of biomaterials for tissue engineering and regenerative medicine.
Medicine: Utilized in drug delivery systems, wound healing, and antimicrobial treatments.
Industry: Applied in water treatment, food packaging, and agricultural products due to its biodegradable and non-toxic nature
Mecanismo De Acción
The mechanism of action of chitosan, 2-hydroxypropanoate (ester) is largely influenced by its ability to interact with biological molecules. The ester groups enhance its solubility and facilitate its interaction with cell membranes and proteins. This interaction can disrupt microbial cell walls, leading to antimicrobial effects. Additionally, the compound can promote cell adhesion and proliferation, making it valuable in tissue engineering applications .
Comparación Con Compuestos Similares
Chitosan: The parent compound, known for its biocompatibility and biodegradability.
Chitosan acetate: Another esterified derivative with different solubility and functional properties.
Chitosan malonate: A derivative with enhanced water resistance and mechanical properties.
Uniqueness: Chitosan, 2-hydroxypropanoate (ester) stands out due to its improved solubility and functional versatility.
Propiedades
IUPAC Name |
5-amino-6-[5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O9/c13-5-9(19)10(4(2-16)21-11(5)20)23-12-6(14)8(18)7(17)3(1-15)22-12/h3-12,15-20H,1-2,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTSDROPCWIKKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)O)CO)N)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148411-57-8 |
Source


|
| Record name | Chitosan, 2-hydroxypropanoate (ester) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
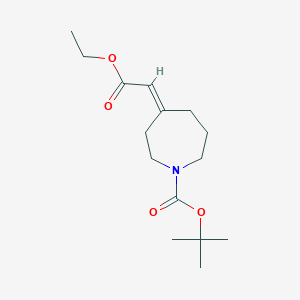


![7-(2-hydroxy-5-oxo-2H-furan-4-yl)-1,8,12,17,17-pentamethyl-3,6,16-trioxapentacyclo[9.9.0.02,4.02,8.012,18]icos-13-ene-5,15,20-trione](/img/structure/B12325185.png)
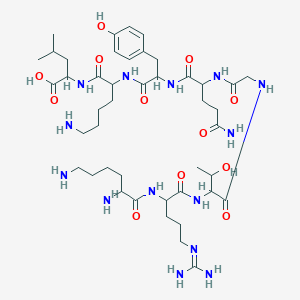
![methyl 2-[(1S)-1-[(tert-butoxycarbonyl)amino]-3-(methylsulfanyl)propyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B12325197.png)
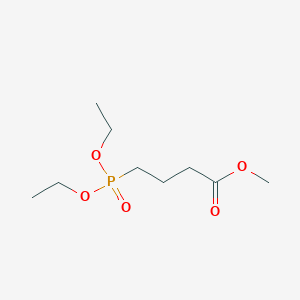
![methyl 2-(furan-3-yl)-4a-hydroxy-6a,10b-dimethyl-4-oxo-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,5,6,9,10,10a-hexahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B12325214.png)
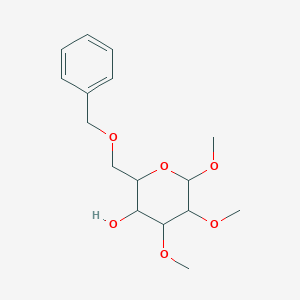
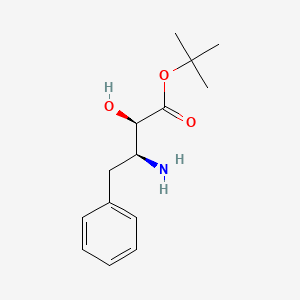
![(19-Ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl) 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B12325232.png)

